molecular formula C17H21NO3S2 B12248550 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide

Cat. No.: B12248550
M. Wt: 351.5 g/mol
InChI Key: OMKZXVHWQYAYIO-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that features a unique combination of cyclopentyl, furan, and thiophene groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and thiophene intermediates, followed by their coupling with the cyclopentylsulfanyl group. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-2-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide
  • 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)pyrazol-2-yl]-2-hydroxyethyl}acetamide
  • 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)benzofuran-2-yl]-2-hydroxyethyl}acetamide

Uniqueness

What sets 2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both furan and thiophene rings, along with the cyclopentylsulfanyl group, provides a distinctive framework that can interact with various biological targets in ways that other compounds cannot.

Properties

Molecular Formula

C17H21NO3S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide

InChI

InChI=1S/C17H21NO3S2/c19-13(10-18-17(20)11-22-12-4-1-2-5-12)15-7-8-16(23-15)14-6-3-9-21-14/h3,6-9,12-13,19H,1-2,4-5,10-11H2,(H,18,20)

InChI Key

OMKZXVHWQYAYIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O

Origin of Product

United States

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